
tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)aMino)-5-broMo-2-fluorophenyl)carbaMate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by the presence of multiple functional groups, including a tert-butyl carbamate, a benzyloxy group, and halogen substituents, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions with benzyloxy and halogenated phenyl derivatives . The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions, often using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., hydrogen gas, palladium catalyst), and nucleophiles (e.g., sodium iodide). Reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the nitro group produces an amine .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. The presence of the benzyloxy group allows for the attachment of fluorescent tags, facilitating the visualization of biological processes .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The halogen substituents and carbamate group contribute to its bioactivity, making it a candidate for drug development .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can form hydrogen bonds with active site residues, while the halogen substituents enhance binding affinity through halogen bonding . These interactions modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl (4-aminobenzyl)carbamate
Uniqueness
Compared to similar compounds, tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate is unique due to the combination of its functional groups. The presence of both benzyloxy and halogen substituents provides enhanced reactivity and binding affinity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C21H26BrFN2O4 |
|---|---|
Peso molecular |
469.3 g/mol |
Nombre IUPAC |
tert-butyl N-[5-bromo-2-fluoro-4-[(2-hydroxy-3-phenylmethoxypropyl)amino]phenyl]carbamate |
InChI |
InChI=1S/C21H26BrFN2O4/c1-21(2,3)29-20(27)25-19-9-16(22)18(10-17(19)23)24-11-15(26)13-28-12-14-7-5-4-6-8-14/h4-10,15,24,26H,11-13H2,1-3H3,(H,25,27) |
Clave InChI |
KWAOMOJZTHPLNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)Br)NCC(COCC2=CC=CC=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



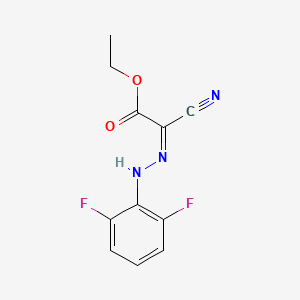
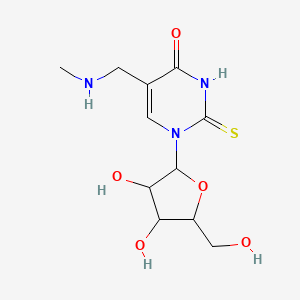
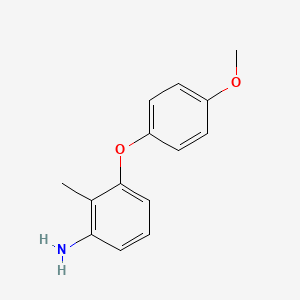
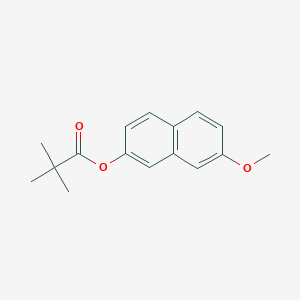
![4'-Nitro-[1,1'-biphenyl]-4-thiol](/img/structure/B14120359.png)
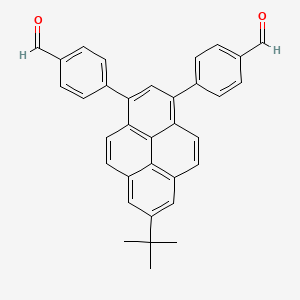

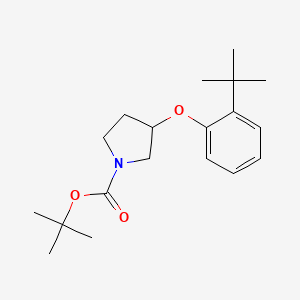
![3-{[3-(3-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14120376.png)
![[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B14120389.png)
![4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14120394.png)

![7-Acetyl-2-hydroxy-2-methyl-5-isopropylbicyclo[4.3.0]nonane](/img/structure/B14120402.png)
